molecular formula C11H11ClN2OS B4570569 3-(5-chloro-2-thienyl)-2-cyano-N-isopropylacrylamide

3-(5-chloro-2-thienyl)-2-cyano-N-isopropylacrylamide

Cat. No.: B4570569
M. Wt: 254.74 g/mol
InChI Key: UAHWKVTWNAPZDK-VMPITWQZSA-N
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Description

3-(5-chloro-2-thienyl)-2-cyano-N-isopropylacrylamide is a useful research compound. Its molecular formula is C11H11ClN2OS and its molecular weight is 254.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.0280618 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermal Response of Polymers

Research on polymers related to N-isopropylacrylamide (NIPAM) has demonstrated that atom transfer radical polymerizations can produce narrow-disperse poly(N-isopropylacrylamide) with controlled molecular weights and thermal phase transitions. These polymers exhibit significant changes in phase transition temperatures with variations in molecular weight, influenced by the hydrophobicity of end groups, offering insights into the design of responsive materials for various applications (Xia et al., 2005).

Synthesis and Alkylation of Heterocyclic Compounds

Studies have also focused on the synthesis and functionalization of heterocyclic compounds, where derivatives similar to the core structure of "3-(5-chloro-2-thienyl)-2-cyano-N-isopropylacrylamide" are utilized. These include the synthesis under microwave conditions and the exploration of regioselective alkylation, providing valuable pathways for the development of novel compounds with potential applications in pharmaceuticals and materials science (Ashry et al., 2006).

Metal-Organic Frameworks and Sensing Activities

Research into the functionalization of microporous lanthanide-based metal-organic frameworks with dicarboxylate ligands, including methyl-substituted thieno[2,3-b]thiophene groups, reveals their potential in gas adsorption, sensing properties, and magnetic properties. These frameworks demonstrate moderate adsorption properties for gases like N2 and CO2 and exhibit sensing properties towards nitrobenzene, acetone, and Cu(2+) ions, highlighting their utility in environmental monitoring and materials chemistry (Wang et al., 2016).

Novel Syntheses of Thienoquinoline Derivatives

The synthesis of novel thienoquinoline and quinolinothienopyrimidine derivatives has been explored, indicating the versatility of thiophene-based compounds in creating bioactive molecules. These syntheses open avenues for the development of new therapeutic agents and contribute to the broader field of heterocyclic chemistry (El-Gaby et al., 2006).

Properties

IUPAC Name

(E)-3-(5-chlorothiophen-2-yl)-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-7(2)14-11(15)8(6-13)5-9-3-4-10(12)16-9/h3-5,7H,1-2H3,(H,14,15)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHWKVTWNAPZDK-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(S1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CC=C(S1)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-chloro-2-thienyl)-2-cyano-N-isopropylacrylamide
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3-(5-chloro-2-thienyl)-2-cyano-N-isopropylacrylamide

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